molecular formula C11H10N2O B2703519 N-methylquinoline-5-carboxamide CAS No. 1090894-66-8

N-methylquinoline-5-carboxamide

Cat. No. B2703519
CAS RN: 1090894-66-8
M. Wt: 186.214
InChI Key: TZOWSWKVNBASCB-UHFFFAOYSA-N
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Description

N-methylquinoline-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound with a quinoline ring system and a carboxamide group. The compound is known to exhibit various biological activities, making it an important molecule for drug discovery and development.

Scientific Research Applications

Anti-proliferative Agents

Quinoline-carboxamide derivatives have been studied for their potential as anti-proliferative agents . These compounds have shown good anti-proliferative activities against various cell lines, including MCF-7, CACO, HepG-2, and HCT-116 . This suggests that they could be used in the development of treatments for various types of cancer.

Apoptotic Inducers

In addition to their anti-proliferative properties, quinoline-carboxamide derivatives have also been found to induce apoptosis . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it can lead to the death of cancer cells. These compounds achieve this by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .

Pim-1 Kinase Inhibitors

Quinoline-carboxamide derivatives have been found to inhibit Pim-1 kinase . Pim-1 kinase is a type of protein kinase, which are the main regulators of cell survival and proliferation. Inhibiting Pim-1 kinase can therefore potentially stop the growth of cancer cells .

Drug Discovery

Quinoline is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry, with its derivatives, including quinoline-carboxamide, being used in the development of new drugs .

Synthetic Organic Chemistry

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are used in various chemical reactions and syntheses .

Anticancer Agents

Some quinoline-3-carboxamide derivatives have demonstrated potent antiproliferative activity against cancer cells . For example, 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide have shown significant anticancer activity .

Mechanism of Action

Target of Action

N-methylquinoline-5-carboxamide primarily targets protein kinases (PKs), which are the main regulators of cell survival and proliferation . This compound has been identified as a potential anti-proliferative agent and apoptotic inducer .

Mode of Action

N-methylquinoline-5-carboxamide interacts with its targets, the protein kinases, leading to changes in their activity. Specifically, it has been found to inhibit Pim-1 kinase . This inhibition results in the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . These changes trigger apoptosis, a process of programmed cell death .

Biochemical Pathways

The action of N-methylquinoline-5-carboxamide affects several biochemical pathways. The inhibition of Pim-1 kinase disrupts the normal functioning of protein kinases, which play a crucial role in cell survival and proliferation . This disruption leads to the induction of apoptosis, affecting the balance between cell survival and death .

Pharmacokinetics

The pharmacokinetic properties of N-methylquinoline-5-carboxamide contribute to its bioavailability. According to in silico assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, all of the strongest compounds, including N-methylquinoline-5-carboxamide, are orally bioavailable without blood–brain barrier penetration .

Result of Action

The result of N-methylquinoline-5-carboxamide’s action is the induction of apoptosis in cells. This is achieved through the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . These changes lead to cell death, thereby inhibiting cell proliferation .

properties

IUPAC Name

N-methylquinoline-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-12-11(14)9-4-2-6-10-8(9)5-3-7-13-10/h2-7H,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOWSWKVNBASCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C2C=CC=NC2=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylquinoline-5-carboxamide

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